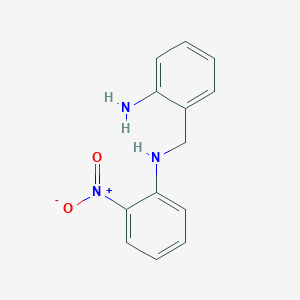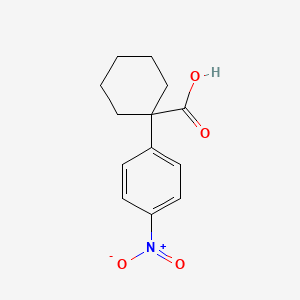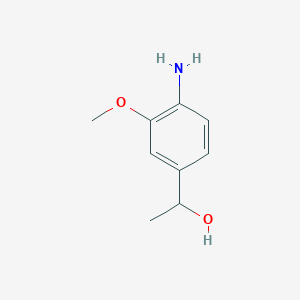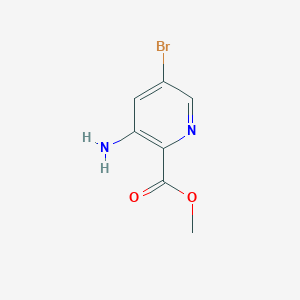
Methyl 3-amino-5-bromopicolinate
Overview
Description
Methyl 3-amino-5-bromopicolinate is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of picolinic acid, where the amino group is positioned at the third carbon, the bromine atom at the fifth carbon, and the carboxylate group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-5-bromopicolinate can be synthesized through several methods. One common method involves the bromination of methyl 3-amino-2-pyridinecarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and boronic acids in the presence of bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products Formed:
- Substituted picolinates with various functional groups replacing the bromine atom.
- Oxidized or reduced derivatives of the amino group.
- Coupled products with aryl or vinyl groups attached to the pyridine ring.
Scientific Research Applications
Methyl 3-amino-5-bromopicolinate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of methyl 3-amino-5-bromopicolinate depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and amino groups can interact with active sites of enzymes or binding pockets of receptors, altering their activity or function. The ester group can also influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems.
Comparison with Similar Compounds
Methyl 3-amino-5-bromopicolinate can be compared with other substituted picolinates, such as:
Methyl 3-amino-5-chloropicolinate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Methyl 3-amino-5-iodopicolinate: Contains an iodine atom, which can participate in different types of reactions compared to bromine.
Methyl 3-amino-5-fluoropicolinate: The fluorine atom provides unique electronic properties, making it useful in different applications.
The uniqueness of this compound lies in the specific reactivity of the bromine atom, which can be selectively replaced or modified in various chemical reactions, providing a versatile tool for synthetic chemists.
Properties
IUPAC Name |
methyl 3-amino-5-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRSWUPHDNTLKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679105 | |
| Record name | Methyl 3-amino-5-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072448-08-8 | |
| Record name | Methyl 3-amino-5-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Benzyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1392729.png)


![8-Cyclohexyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392734.png)
![3-{[(3-Chlorobenzyl)amino]methyl}-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid](/img/structure/B1392735.png)
![Ethyl 2-[(tert-butoxycarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B1392736.png)


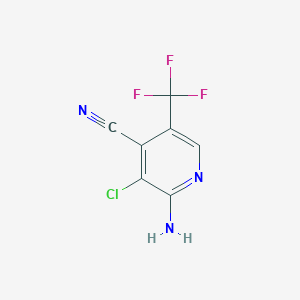
![Tert-butyl 4-{[(2-chloroethyl)amino]carbonyl}-1-thia-4,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1392743.png)
